ICMT Enzyme Inhibition vs. Cysmethynil
Icmt-IN-53 exhibits an ICMT inhibitory IC50 of 0.96 μM in the primary enzymatic assay, representing an approximate 4.7-fold improvement over the parent compound cysmethynil (IC50 ≈ 4.5 μM) [1]. This enhancement in target engagement potency was achieved through systematic SAR-guided replacement of the amide side chain with a tertiary amine and introduction of an aminopyrimidine ring in place of m-tolyl [1].
| Evidence Dimension | ICMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.96 μM |
| Comparator Or Baseline | Cysmethynil: IC50 ≈ 4.5 μM |
| Quantified Difference | Approximately 4.7-fold more potent |
| Conditions | In vitro ICMT enzymatic assay; methyltransferase activity measurement |
Why This Matters
Higher target potency enables lower compound concentrations in cellular assays, reducing potential off-target effects and conserving valuable compound stock.
- [1] Ramanujulu PM, Yang T, Yap SQ, Wong FC, Casey PJ, Wang M, Go ML. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). Eur J Med Chem. 2013 May;63:378-86. View Source
